Temporin-SN2
Description
Overview of Host Defense Peptides (HDPs) and Antimicrobial Peptides (AMPs)
Host Defense Peptides (HDPs), which include the widely recognized Antimicrobial Peptides (AMPs), represent a fundamental component of the innate immune system across a vast array of life forms. These small, naturally occurring molecules are characterized by their typically polycationic nature and amphipathic structure. conicet.gov.ar HDPs serve as a first line of defense against invading pathogens. Their primary function is to rapidly neutralize a broad spectrum of microorganisms, including bacteria, fungi, and viruses. conicet.gov.ar
The mechanism of action for many HDPs involves direct interaction with the microbial cell membrane, leading to its disruption and subsequent cell death. conicet.gov.arplos.orgird.fr This mode of action is generally less specific than that of conventional antibiotics, making it more difficult for microbes to develop resistance. acs.org Beyond their direct antimicrobial activities, many HDPs also exhibit immunomodulatory functions, influencing processes such as inflammation and wound healing. conicet.gov.ar
The Temporin Peptide Family: Discovery, Origin, and Biological Significance
The temporin family of peptides is a significant group within the broader class of HDPs. conicet.gov.ar First identified in 1996 from the skin secretions of the European red frog, Rana temporaria, this family has since expanded to include over 150 members isolated from various ranid frogs across North America, Europe, and Asia. nih.govresearchgate.netiiitd.edu.in
Temporins are among the smallest known antimicrobial peptides, typically consisting of 8 to 17 amino acids. nih.govresearchgate.net A defining characteristic of most temporins is their C-terminal amidation and a predominantly hydrophobic amino acid composition. conicet.gov.arresearchgate.net They generally possess a low net positive charge, often between 0 and +3 at a neutral pH. conicet.gov.ar In hydrophobic environments, such as those provided by microbial membranes, temporins adopt an α-helical conformation, which is crucial for their biological activity. conicet.gov.ar
The biological significance of temporins lies in their potent antimicrobial properties, particularly against Gram-positive bacteria. nih.govresearchgate.net However, some members of the family have demonstrated a broader spectrum of activity, also targeting Gram-negative bacteria, yeasts, and even some viruses and parasites. conicet.gov.arplos.orgird.fr Their small size makes them cost-effective to synthesize chemically, positioning them as attractive candidates for the development of new antimicrobial agents. conicet.gov.arnih.gov
Identification and Specific Characterization of Temporin-SN2
This compound is a specific member of the temporin family of antimicrobial peptides. It was identified from the skin secretions of the fine-spined frog, Hylarana spinulosa (also classified under Rana). novoprolabs.com
The primary structure of this compound has been determined, revealing its unique amino acid sequence. This characterization is crucial for understanding its specific properties and potential applications.
Below is a table detailing the key characteristics of this compound:
| Feature | Description | Reference |
| Name | This compound | nih.gov |
| Origin | Skin secretions of the fine-spined frog (Hylarana spinulosa) | novoprolabs.com |
| Amino Acid Sequence | FITGLIGGLMKAL | nih.gov |
The identification and detailed characterization of this compound contribute to the growing library of known temporins, each with potentially unique activities and therapeutic promise. Further research into its specific antimicrobial spectrum and mechanism of action is ongoing.
Properties
bioactivity |
Gram+, |
|---|---|
sequence |
FITGLIGGLMKAL |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Temporin Sn2
Primary Amino Acid Sequence and Post-Translational Modifications of Temporin-SN2
The primary structure of a peptide is fundamental to its function, dictating its physicochemical properties and subsequent folding into a three-dimensional shape. This compound, isolated from the frog Hylarana spinulosa, is a 13-residue peptide. nih.govconicet.gov.arimrpress.com
The specific sequence of amino acids for this compound is: Phe-Ile-Thr-Gly-Leu-Ile-Gly-Gly-Leu-Met-Lys-Ala-Leu nih.gov
A common feature of temporins is a post-translational modification at their C-terminus. nih.govnih.gov These peptides are typically amidated, a chemical change where the C-terminal carboxyl group is converted to a carboxamide. This amidation is significant as it removes the negative charge from the C-terminus, thereby increasing the peptide's net positive charge and often influencing its biological activity. nih.gov While a general characteristic of the family, specific confirmation of C-terminal amidation for this compound requires direct experimental analysis. Another potential post-translational modification in proteins is the removal of the initial methionine residue, though this is part of a broader set of protein modifications and not specifically documented for this compound. acs.org
| Attribute | Details |
|---|---|
| Peptide Name | This compound |
| Origin | Hylarana spinulosa nih.govimrpress.com |
| Amino Acid Sequence | FITGLIGGLMKAL nih.gov |
| Number of Residues | 13 nih.gov |
| Common Post-Translational Modification | C-terminal amidation (characteristic of the temporin family) nih.govnih.gov |
Elucidation of Secondary and Tertiary Structure in Mimetic Environments
Detailed experimental studies elucidating the specific secondary and tertiary structure of this compound in various membrane-mimicking environments are not extensively available in the reviewed scientific literature. However, the behavior of the broader temporin family provides a general framework for its likely structural properties.
Inducement and Stability of Alpha-Helical Conformation
For the temporin family, the adoption of an α-helical conformation is a hallmark, particularly within hydrophobic or membrane-like environments. nih.govconicet.gov.ar In aqueous solutions, these peptides are typically unstructured or in a random coil state. nih.gov However, upon interaction with environments that mimic the lipid bilayers of bacterial membranes, such as in the presence of detergents like sodium dodecyl sulfate (B86663) (SDS) or in lipid vesicles, they fold into an amphipathic α-helix. nih.govnih.govanaspec.com This induced structure places hydrophobic residues on one face of the helix and hydrophilic or charged residues on the other, a critical feature for membrane interaction and disruption. conicet.gov.ar The stability of this helical conformation is crucial for the peptide's antimicrobial function. imrpress.com
Conformational Dynamics and Transitions in Bacterial Membrane-Mimicking Systems
Specific data on the conformational dynamics of this compound within bacterial membrane models is not detailed in the available literature. Generally, for peptides like temporins, the transition from a random coil to an α-helix upon membrane binding is a key dynamic process. nih.gov Studies on other temporins, such as Temporin L and B, reveal complex interactions, including the initial binding to the membrane surface, insertion into the lipid bilayer, and the potential for forming aggregates or pores. anaspec.commedchemexpress.comresearchgate.net The flexibility, particularly at the N-terminus, and the peptide's ability to form higher-order structures can differ even between closely related temporins, influencing their distinct mechanisms of action. anaspec.commedchemexpress.com These dynamics are essential for understanding how the peptide perturbs the bacterial membrane.
Influence of D-Amino Acid Substitutions and Retro-Inverso Design on Conformation
There are no specific studies found on D-amino acid substitutions or retro-inverso designs for this compound. In peptide research, these modifications are common strategies to enhance stability against proteolytic degradation and to probe structure-function relationships. anaspec.com Substituting an L-amino acid with its D-isomer can disrupt or alter helical structures. The retro-inverso strategy, which involves reversing the sequence order and using D-amino acids, aims to maintain the spatial orientation of side chains while reversing the peptide backbone, potentially preserving biological activity and increasing stability. anaspec.com The conformational impact of such changes would need to be empirically determined for this compound.
Structure-Activity Relationship (SAR) Studies of this compound and its Analogs
Specific structure-activity relationship (SAR) studies focused solely on this compound and its synthetic analogs are not available in the reviewed literature. SAR studies for the temporin family, however, highlight key physicochemical parameters that govern their biological effects.
Impact of Net Charge and Hydrophobicity on Biological Efficacy
For the temporin family, a delicate balance between net positive charge and hydrophobicity is crucial for antimicrobial efficacy and cell selectivity.
Net Charge: this compound has a calculated net charge of +1 at neutral pH, stemming from the single Lysine (B10760008) (K) residue. conicet.gov.ar Generally, a positive net charge facilitates the initial electrostatic attraction to the negatively charged components of bacterial membranes. Increasing the positive charge in temporin analogs, often by substituting neutral or acidic amino acids with basic ones like lysine or arginine, can enhance antimicrobial activity, particularly against Gram-negative bacteria. medchemexpress.com
Hydrophobicity: Temporins are predominantly hydrophobic, a property that drives their insertion into and disruption of the lipid bilayer of cell membranes. nih.govconicet.gov.ar The high content of hydrophobic residues in this compound, such as Phenylalanine (F), Isoleucine (I), Leucine (B10760876) (L), and Alanine (B10760859) (A), is consistent with this characteristic. Modulating hydrophobicity in temporin analogs has been shown to directly impact both antimicrobial potency and toxicity towards host cells. An optimal hydrophobic-hydrophilic balance is required; excessive hydrophobicity can lead to a loss of specificity and increased toxicity.
| Physicochemical Parameter | Relevance to Temporin Family Efficacy | Specifics for this compound |
|---|---|---|
| Net Positive Charge | Crucial for initial attraction to negatively charged bacterial membranes. Modifications can enhance activity. medchemexpress.com | +1 (from one Lysine residue) conicet.gov.ar |
| Hydrophobicity | Drives membrane insertion and disruption. conicet.gov.ar Must be balanced to maintain cell selectivity. | High content of hydrophobic residues (Phe, Ile, Leu, Ala, Met) nih.gov |
| Amphipathicity | Spatial separation of hydrophobic and hydrophilic residues in the α-helical form is critical for membrane interaction. conicet.gov.arnih.gov | Presumed to form an amphipathic α-helix in membranes (General family trait) conicet.gov.ar |
Role of Specific Amino Acid Residues and Sites of Substitution
The primary amino acid sequence of this compound is FITGLIGGLMKAL-NH₂ nih.govresearchgate.net. The biological activity of temporins, including this compound, is intrinsically linked to their amino acid composition, which dictates key physicochemical properties such as hydrophobicity, amphipathicity, and net charge frontiersin.org. While specific substitution studies on this compound are not extensively documented, research on other temporin family members provides significant insight into the functional importance of particular residues and informs potential modification strategies.
The balance between hydrophobicity and cationicity is a critical determinant of a temporin's biological activity mdpi.com. Hydrophobic residues, which constitute about 70% of a typical temporin sequence, are crucial for the peptide's affinity for and perturbation of microbial membranes frontiersin.orgconicet.gov.arsci-hub.se. Leucine is the most common amino acid, and certain hydrophobic positions are highly conserved conicet.gov.ar. For instance, in Temporin A (FLPLIGRVLSGIL-NH₂), bulky hydrophobic side chains at positions 5 and 12 were found to be important for its antibacterial efficacy researchgate.net. The substitution of isoleucine with the more hydrophobic leucine at these positions led to a significant enhancement in antibacterial activity researchgate.netpsu.edu.
The introduction or modification of charged residues is a common strategy to modulate the activity spectrum. Many temporins possess a single cationic residue, which contributes to an initial electrostatic attraction to negatively charged bacterial membranes frontiersin.orgnih.gov. Increasing the net positive charge by introducing lysine residues has been shown to broaden the activity of temporin analogues to include Gram-negative bacteria mdpi.com. In the case of Temporin 1CEb, an analogue named L-K6 with a +7 charge (KKILSKIKKLLK-NH₂) was more active against a range of bacteria and significantly less hemolytic than the parent peptide mdpi.com. Similarly, substituting the glycine (B1666218) at position 10 of Temporin-SHa with a lysine resulted in a four-fold increase in activity against certain Gram-negative and Gram-positive bacteria nih.govresearchgate.net.
Specific positions within the peptide sequence can be highly sensitive to substitution. Alanine scanning of Temporin B identified Lysine-10 as a fundamental residue for its activity mdpi.commdpi.com. Conversely, replacing Glycine-6 with alanine in the same peptide slightly improved its potency against Gram-positive bacteria mdpi.commdpi.com. Studies on Temporin-SHa analogues demonstrated that while substitutions at position 10 with residues like D-Phenylalanine could enhance activity, other changes could be detrimental. The alpha-helical structure is known to be critical for the activity of many temporins, and substitutions that disrupt this conformation can lead to a loss of efficacy mdpi.com. For example, an analogue of Temporin-SHa with only 4.7% alpha-helical structure had little to no antibacterial effect, whereas analogues with over 50% helicity showed improved or similar effects to the parent peptide mdpi.com.
Table 1: Effects of Amino Acid Substitutions on the Activity of Temporin Analogues
| Parent Peptide | Analogue/Substitution | Key Finding | References |
|---|---|---|---|
| Temporin A | [L5, L12]TA | Enhanced antibacterial activity. | researchgate.netpsu.edu |
| Temporin B | [A6]TB | Slightly improved activity against Gram-positive bacteria. | mdpi.commdpi.com |
| Temporin B | Alanine scan | Lysine at position 10 is crucial for activity. | mdpi.commdpi.com |
| Temporin L | Various | Helicity correlates with hemolytic activity but not directly with antimicrobial activity. | nih.gov |
| Temporin 1DRa | [Aib4], [Aib8] | Four-fold increased potency against S. aureus. | conicet.gov.ar |
| Temporin-SHa | [G10K]-SHa | Four-fold increase in activity against E. cloacae and E. faecalis. | nih.govresearchgate.net |
| Temporin-SHa | [G10f]-SHa (D-Phe) | Potent anticancer activity but also higher cytotoxicity. | nih.govresearchgate.net |
| Temporin 1CEb | L-K6 (+7 charge) | More active against Gram-positive and Gram-negative bacteria with reduced hemolysis. | mdpi.com |
Effects of Cyclization and Conformational Constraints on Activity
Introducing conformational constraints, such as macrocyclization, is a well-established strategy in peptide chemistry to enhance structural stability, target affinity, and proteolytic resistance nih.govslideshare.netresearchgate.net. In the context of temporins, constraining the peptide into a specific conformation, typically an α-helix, can have profound effects on its biological activity.
The α-helical conformation is considered essential for the membrane-disrupting activity of most temporins conicet.gov.arnih.gov. This amphipathic structure, with distinct hydrophobic and hydrophilic faces, facilitates insertion into and perturbation of the microbial lipid bilayer acs.org. Peptide stapling and other cyclization techniques are employed to stabilize this helical fold researchgate.net. Studies on Temporin L (TL) have extensively explored the impact of such constraints. A library of cyclic TL analogues was created using various side-chain tethers, including lactam bridges, triazoles, and disulfide bonds, to enforce an α-helical structure nih.govacs.org.
Furthermore, the specific cyclization strategy significantly impacts efficacy. When an i,i+7 lactam cyclization strategy was applied to the C-terminal region of the [Pro³, dLeu⁹]TL model, a dramatic decrease in antibacterial activity was observed. nih.govacs.org This suggests that constraining certain regions, such as the C-terminus involving key hydrophobic residues like d-Leu9 and Leu13, can be detrimental to activity. acs.org Disulfide cyclization has also been explored; while it can improve selectivity in some lipopeptides, its effect is highly context-dependent mdpi.com. In one study on cyclic Temporin L analogues, a disulfide-bridged peptide showed some activity but was generally less potent than the lactam-bridged analogue 12 . acs.org
These findings underscore that while cyclization can be a powerful tool to enhance peptide stability, its application must be carefully designed to preserve or enhance the specific structural features, like amphipathicity, that are essential for the desired biological function. acs.orgdiva-portal.org
Table 2: Activity of Selected Cyclic Temporin L Analogues
| Analogue | Type of Constraint / Modification | Activity Summary (MIC) | References |
|---|---|---|---|
| Parent Peptide (9) | Linear; [Pro³,dLeu⁹]TL | Active against Gram-positive bacteria (e.g., S. aureus MIC = 3.12 µM). | nih.govacs.org |
| Peptide 12 | Lactam bridge (Ser⁶-Gly¹⁰ region) | Retained activity comparable to parent peptide (e.g., S. aureus MIC = 3.12 µM). | nih.govacs.org |
| Peptide 25 | Hydrocarbon staple (Ser⁶-Gly¹⁰ region) | Inactive; loss of amphipathicity. | acs.org |
| Peptides 20, 22, 23 | Lactam bridge (i,i+7) | Dramatic decrease in activity; only affected B. megaterium at 12.5 µM. | nih.govacs.org |
| Peptide 24 | Lactam bridge (reversed orientation to 12 ) | Conserved antimicrobial activity (e.g., S. aureus MIC = 3.12 µM). | nih.govacs.org |
Mechanisms of Action of Temporin Sn2
Membrane-Targeting Mechanisms of Temporin-SN2
The predominant mechanism of action for the temporin family is the perturbation and disruption of the bacterial cell membrane. conicet.gov.ar This action is generally rapid and leads to a loss of membrane integrity, which is fatal to the bacterium.
Temporins are known to induce potent membrane permeabilization and depolarization. nih.gov The fundamental process involves the peptide's initial binding to and subsequent insertion into the bacterial membrane. This interaction disrupts the lipid bilayer's structure, increasing its permeability. This allows for the uncontrolled passage of ions and small molecules across the membrane, leading to the dissipation of essential electrochemical gradients—a process known as depolarization. science.gov The bactericidal activity of these peptides is often correlated with their ability to disturb the membrane, with some members of the temporin family exhibiting a detergent-like mechanism of action. nih.gov While the precise biophysical interactions of this compound are a subject of ongoing research, its structural characteristics are consistent with other temporins that function primarily through membrane disruption. conicet.gov.ar
A critical factor in the activity of temporins against Gram-negative bacteria is their interaction with lipopolysaccharide (LPS), the major component of the outer membrane. nih.gov LPS acts as a physical barrier, which can prevent AMPs from reaching the cytoplasmic membrane. nih.gov Studies on other temporins, such as Temporin-B and Temporin-L, have demonstrated a direct interaction with LPS. researchgate.netmdpi.com
The nature of this interaction can be complex and is influenced by the specific LPS structure and environmental conditions. For instance, the interaction between Temporin-B and E. coli LPS O26:B6 at 37°C is an endothermic process driven by entropy, which likely involves the disruption of ordered water molecules around the lipid A portion of LPS. mdpi.com In contrast, its interaction with LPS O111:B4, which possesses longer carbohydrate chains, is an exothermic process driven by electrostatic interactions. mdpi.com This highlights that the ability of a temporin to bind to and neutralize or traverse the LPS layer is a key determinant of its efficacy against Gram-negative pathogens. nih.gov The ability of some temporins to synergize is also linked to their interactions with LPS, allowing them to overcome this protective barrier more effectively. nih.gov
Several models have been proposed to describe how AMPs like temporins disrupt the bacterial membrane. These models are not mutually exclusive, and the exact mechanism can depend on the peptide's concentration, its structure, and the lipid composition of the target membrane. nih.gov
Toroidal Pore Model: In this model, the peptides insert into the membrane and induce the lipid monolayers to bend continuously from the outer to the inner leaflet, forming a water-filled channel or "pore." The walls of this pore are lined by both the peptides and the head groups of the lipid molecules. nih.gov This model accounts for the passage of water, ions, and larger molecules, leading to cell death. usp.br Some research has pointed to the formation of "disordered" toroidal pores, highlighting the dynamic and complex nature of these structures. nih.gov
Carpet Model: This model proposes that the peptides accumulate on the surface of the bacterial membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, the peptides disrupt the membrane in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane without forming discrete pores. mdpi.com Studies on Temporin-B have suggested it may destabilize the membrane in a manner consistent with this model, causing lipid segregation and the formation of fibrillar protrusions rather than distinct pores. mdpi.com
Barrel-Stave Model: In this model, the peptides oligomerize and insert into the membrane perpendicular to the bilayer surface, much like the staves of a barrel. The hydrophobic regions of the peptides face the lipid core of the membrane, while the hydrophilic regions face inward, creating a central aqueous channel. nih.gov
Table 1: Proposed Models of Membrane Disruption by Antimicrobial Peptides Press the button below to see the interactive table.
[ { "Model": "Toroidal Pore", "Description": "Peptides insert into the membrane, inducing lipid bending to form a pore lined by both peptides and lipid head groups. nih.gov" }, { "Model": "Carpet Model", "Description": "Peptides accumulate on the membrane surface and, at a critical concentration, cause widespread disruption in a detergent-like manner. mdpi.com" }, { "Model": "Barrel-Stave Model", "Description": "Peptides aggregate and insert into the membrane to form a barrel-like channel with a central aqueous pore. nih.gov" } ]
Intracellular Target Mechanisms of this compound
While membrane disruption is a primary mechanism for many temporins, some members of this family and other AMPs are known to translocate across the bacterial membrane and interact with intracellular targets. unimi.itscience.gov
A significant intracellular target identified for a member of the temporin family is the FtsZ protein. unimi.itnih.gov FtsZ is a crucial bacterial protein, homologous to eukaryotic tubulin, that polymerizes at the mid-cell to form the Z-ring. This ring is essential for bacterial cell division, as it recruits other proteins to form the divisome, which orchestrates cell constriction and septation. nih.govmdpi.com
Detailed studies on Temporin-L have shown that it can cross the bacterial membrane without causing significant lysis and specifically bind to FtsZ. unimi.it This interaction competitively inhibits the GTPase activity of FtsZ, which is necessary for its proper polymerization and function. unimi.itnih.gov The inhibition of FtsZ disrupts the cell division process, leading to the formation of long, filamentous bacterial cells that are unable to divide, ultimately resulting in cell death. unimi.it This demonstrates that temporins can possess highly specific intracellular targets, representing a non-membrane-lytic mechanism of action. nih.govresearchgate.net
Table 2: Research Findings on Temporin-L Interaction with FtsZ Press the button below to see the interactive table.
[ { "Finding": "Specific Binding", "Detail": "Temporin-L binds directly to the FtsZ protein, as demonstrated by fluorescence binding experiments and docking simulations. unimi.itnih.gov" }, { "Finding": "Inhibition Mechanism", "Detail": "Acts as a competitive inhibitor of the FtsZ's GTPase activity. unimi.it" }, { "Finding": "Effect on Polymerization", "Detail": "Inhibits the proper assembly and polymerization of FtsZ filaments. nih.govnih.gov" }, { "Finding": "Cellular Consequence", "Detail": "Prevents bacterial cell division, causing the formation of elongated cell filaments. unimi.it" } ]
Beyond targeting specific proteins like FtsZ, the intracellular space presents other potential targets for AMPs. For some classes of peptides, such as proline-rich AMPs, the mechanism of action is known to be primarily intracellular, where they can interfere with processes like protein synthesis. science.gov While the intracellular actions of this compound have not been fully elucidated, the known behavior of related peptides suggests this is a plausible area for its activity. Furthermore, some temporins have been shown to possess immunomodulatory functions, such as acting as chemoattractants for immune cells like phagocytic leukocytes. conicet.gov.armdpi.com This represents another modality through which these peptides can contribute to host defense, bridging direct antimicrobial action with stimulation of the host's own immune response.
Compound Index
Table 3: List of Chemical Compounds Press the button below to see the interactive table.
[ { "Compound Name": "this compound" }, { "Compound Name": "Lipopolysaccharide (LPS)" }, { "Compound Name": "FtsZ" }, { "Compound Name": "Temporin-L" }, { "Compound Name": "Temporin-B" }, { "Compound Name": "Guanosine triphosphate (GTP)" } ]
Biological Activities and Research Applications of Temporin Sn2
Broad-Spectrum Antimicrobial Efficacy
Temporin-SN2 is an antimicrobial peptide originally isolated from the skin of the frog Sylvirana spinulosa (formerly Hylarana spinulosa). imrpress.com Like other temporins, it is a relatively short peptide. conicet.gov.arnih.gov The temporin family of peptides is known for its antimicrobial properties, with many members showing activity against a variety of pathogens. conicet.gov.ar
Activity Against Gram-Positive Bacterial Strains, including Resistant Phenotypes
Temporins as a family are recognized for their potent activity against Gram-positive bacteria, including strains that have developed resistance to conventional antibiotics. nih.govresearchgate.netplos.org Research has shown that temporins are effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium and Enterococcus faecalis. mdpi.com For instance, Temporin A has demonstrated activity against these resistant strains with minimum inhibitory concentrations (MICs) ranging from 2.5 to 20 µM. mdpi.com
Table 1: Activity of Temporin Peptides Against Staphylococcus aureus
| Peptide | MIC (µM) against S. aureus |
|---|---|
| This compound | 100 |
| Temporin-SN3 | 25 |
| Temporin-SN4 | 12.5 |
Data sourced from a study on temporin peptides. conicet.gov.ar
Activity Against Gram-Negative Bacterial Strains
The efficacy of temporins against Gram-negative bacteria is more variable compared to their potent action on Gram-positive strains. mdpi.com The outer membrane of Gram-negative bacteria, with its lipopolysaccharide (LPS) layer, often presents a significant barrier to many antimicrobial peptides, leading to reduced activity. mdpi.com Some temporins exhibit limited to no activity against strains like Escherichia coli. mdpi.com
However, certain members of the temporin family, such as Temporin L, are exceptions, displaying activity against both Gram-positive and Gram-negative bacteria. plos.orgmdpi.com This broader spectrum is often attributed to specific structural features, like the presence of certain charged amino acid residues. plos.org While some temporins like Temporin A have shown activity against specific E. coli strains, this is not a universal characteristic of the family. mdpi.com For many temporins, the MIC values against Gram-negative bacteria are generally high. mdpi.com Specific research detailing the activity of this compound against a comprehensive panel of Gram-negative bacteria is still emerging.
Antifungal Activity against Yeasts and Filamentous Fungi
Several members of the temporin family have demonstrated notable antifungal properties. conicet.gov.arnih.gov They have been shown to be effective against various yeast species, including the opportunistic pathogen Candida albicans, as well as some filamentous fungi. conicet.gov.armdpi.com For example, Temporin A is active against C. albicans, and Temporin G has shown efficacy against filamentous fungi such as Microsporum gypseum and Trichophyton mentagrophytes. nih.govmdpi.com
The mechanism of action against fungi is believed to involve the disruption of the fungal cell membrane. nih.gov Some temporin analogues have been specifically designed to enhance their antifungal activity while reducing toxicity. researchgate.net For instance, analogues of Temporin L have been developed that show improved activity against C. albicans. researchgate.net While the broader temporin family exhibits antifungal potential, specific and detailed research on the antifungal spectrum of this compound is an area of ongoing investigation.
Table 2: Antifungal Activity of Selected Temporin Peptides
| Peptide | Target Fungi |
|---|---|
| Temporin A | Candida albicans |
| Temporin G | Microsporum gypseum, Trichophyton mentagrophytes |
Antiviral Activity
Research has indicated that some temporins possess antiviral capabilities. nih.gov For instance, Temporin B has been shown to inhibit Herpes Simplex Virus type 1 (HSV-1) by disrupting the viral envelope and interfering with viral attachment and entry into host cells. nih.govmdpi.com Similarly, Temporin G has demonstrated inhibitory effects on the early stages of the influenza A virus replication cycle and can also inhibit HSV-1. mdpi.comgumed.edu.plnih.gov It is hypothesized that Temporin G interacts with the viral hemagglutinin protein, preventing the conformational changes necessary for the virus to enter the host cell. mdpi.comgumed.edu.pl
Temporin A has also been noted for its activity against the channel catfish virus and frog virus-3. nih.gov More recently, analogues of temporin-1CEb have been designed and shown to reduce HSV-1 replication in oral mucosa models, including against acyclovir-resistant strains. frontiersin.org The mechanism appears to involve interaction with heparan sulfate (B86663), which hinders the attachment of the virus to the cell membrane. frontiersin.org While these findings highlight the antiviral potential within the temporin family, specific studies on the antiviral activity of this compound are not yet widely reported.
Antiparasitic Activity (e.g., Leishmania, Trypanosoma)
The potential of temporins as antiparasitic agents has also been explored. conicet.gov.arnih.gov Notably, some temporins have shown activity against protozoan parasites of the Leishmania genus, which are responsible for leishmaniasis. nih.gov The mechanism is thought to involve the destruction of the parasite's membrane. nih.gov
For example, Temporin A exhibits strong antiparasitic action against Leishmania. nih.gov Additionally, certain temporins from Pelophylax saharicus, such as temporin-SHa and -SHd, have demonstrated leishmanicidal activity at concentrations that are not significantly toxic to macrophage host cells. imrpress.com Analogues of temporins, such as [K3]SHa, have also shown activity against Leishmania infantum and other trypanosomatids like Trypanosoma brucei gambiense and Trypanosoma cruzi. mdpi.com The anti-Leishmania action is primarily membranolytic at higher concentrations, while at lower concentrations, it may induce a form of programmed cell death in the parasite. mdpi.com Although the broader temporin family shows promise, specific research into the antiparasitic effects of this compound is an area for future investigation.
Anti-Biofilm Properties and Biofilm Eradication
Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix of extracellular polymeric substances. This protective environment makes them notoriously difficult to eradicate and contributes to persistent infections. Several temporins have demonstrated the ability to inhibit the formation of biofilms and disrupt existing ones. researchgate.net
For instance, Temporin L has been shown to inhibit biofilm formation by Pseudomonas fluorescens and can disrupt the architecture of pre-formed biofilms. mdpi.com Similarly, Temporin A can enhance the activity of antibiotics like gentamicin (B1671437) against S. aureus biofilms. mdpi.com Analogues of Temporin L have also been investigated for their antibiofilm activity against various Candida species, with some showing potent effects. nih.gov The mechanisms behind these anti-biofilm activities often involve the disruption of the cell membrane, which is a fundamental action of many temporins. researchgate.net While the potential for temporins to combat biofilms is evident, specific studies detailing the anti-biofilm properties and eradication capabilities of this compound are still needed to fully understand its potential in this application.
Immunomodulatory Effects
Temporins, a family of antimicrobial peptides (AMPs), are recognized for their potential to modulate the immune system. conicet.gov.ar Some of these peptides exhibit immunomodulatory effects, including chemotactic activities and the ability to influence cytokine secretion. conicet.gov.ar
Modulation of Cytokine Secretion in Macrophages
The immune system's response to pathogens often involves the secretion of cytokines by cells like macrophages. biorxiv.org Pro-inflammatory cytokines, such as Interleukin-1 (IL-1), IL-6, and Tumor Necrosis Factor-alpha (TNF-α), are crucial for coordinating the immune response to infection. thermofisher.com However, an imbalanced or excessive cytokine release can be detrimental. thermofisher.com
Research on various peptides has demonstrated their ability to modulate cytokine secretion in macrophages. biorxiv.orgbiorxiv.org For instance, some peptides can either increase or decrease the production of cytokines like IL-1β, TNF-α, IL-8, and CCL2 (MCP-1) in THP-1 macrophages, with the effect being dependent on the peptide's concentration and the specific stimulus applied to the macrophages. biorxiv.orgbiorxiv.org In some cases, peptides have been shown to decrease the secretion of IL-1β and TNF-α. biorxiv.org
The modulation of macrophage activity by cytokines is a key aspect of the immune response. researchgate.net Macrophages can be broadly categorized into classically activated (M1) and alternatively activated (M2) phenotypes. M1 macrophages, typically induced by pro-inflammatory cytokines like IFN-γ, are involved in pathogen clearance, while M2 macrophages, promoted by cytokines like IL-4 and IL-13, are associated with tissue repair. researchgate.net The balance between these macrophage phenotypes and their corresponding cytokine profiles is critical in determining the outcome of an immune response. frontiersin.org
Anti-Endotoxic Activity
Endotoxins, such as lipopolysaccharide (LPS) from the outer membrane of Gram-negative bacteria, can trigger a potent inflammatory response. researchgate.netnih.gov The ability of certain antimicrobial peptides to neutralize endotoxins is a significant area of research. Some temporins have been shown to possess in vivo anti-endotoxic effects. conicet.gov.ar
The anti-endotoxic properties of temporin analogs have been investigated. For example, studies on Temporin L (TempL) have shown that specific amino acid substitutions can either compromise or enhance its anti-endotoxic activity. nih.gov Replacing phenylalanine residues with alanine (B10760859) in a specific motif of TempL resulted in a reduced ability to counteract the effects of LPS, leading to higher production of pro-inflammatory cytokines like TNF-α and Interleukin-6 in LPS-stimulated macrophages. nih.gov Conversely, substituting phenylalanine with leucine (B10760876) significantly improved the anti-endotoxic property of TempL. nih.gov This highlights the importance of specific amino acid sequences in the anti-endotoxic function of these peptides. nih.gov
Anticancer Potential
Several antimicrobial peptides, including members of the temporin family, have demonstrated potential as anticancer agents. mdpi.comnih.govnih.gov Their ability to selectively target and kill cancer cells while showing lower toxicity to normal cells is a key area of investigation. nih.govcancercenter.com
Differential Cytoselective Activity against Malignant Cell Lines
A significant aspect of the anticancer potential of temporins is their differential cytoselective activity, meaning they are more toxic to cancer cells than to normal, healthy cells. mdpi.comnih.gov This selectivity is thought to be related to differences in the cell membrane composition between cancerous and normal cells. nih.gov
Temporin-SHf, for example, has been shown to be cytotoxic to various human cancer cell lines, including A549 (lung), MCF-7 (breast), HepG2 (liver), and PC3 (prostate), while exhibiting less toxicity towards normal human umbilical vein endothelial cells (HUVECs). nih.gov Similarly, analogs of temporin-SHa have displayed significant inhibitory effects against a range of cancer cell lines, with some showing relative selectivity for cancer cells over normal human fibroblast and lung epithelial cells. mdpi.com For instance, one analog of temporin-SHa was more active against A549 lung cancer cells than normal IMR-90 and BEAS-2B cells. mdpi.com
The mechanisms behind this selective cytotoxicity are multifaceted and may involve direct membrane disruption and the induction of apoptosis. plos.orgnih.gov Studies on temporin-1CEa have shown that it can induce rapid cell death in breast cancer cell lines by causing membrane destruction and affecting intracellular calcium levels. plos.org The differential sensitivity of cancer cells to these peptides can also be influenced by the specific cancer cell line. For example, MCF-7 breast cancer cells were found to be more vulnerable to temporin-1CEa than MDA-MB-231 breast cancer cells. plos.org
The table below summarizes the cytotoxic activity of a temporin analog against various cancer and normal cell lines.
| Cell Line | Cell Type | IC₅₀ (µM) |
| A549 | Lung Cancer | 32.6 |
| IMR-90 | Normal Lung Fibroblast | >100 |
| BEAS-2B | Normal Lung Epithelial | >100 |
Data sourced from a study on temporin-SHa analogs. mdpi.com The IC₅₀ value represents the concentration of the peptide required to inhibit the growth of 50% of the cells.
Advanced Research Methodologies and Experimental Approaches for Temporin Sn2
Peptide Synthesis and Purification Techniques
The production of Temporin-SN2 for research purposes relies on precise chemical synthesis and rigorous purification methods to ensure a homogenous and active product.
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for the artificial production of this compound and its analogs. bachem.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin. bachem.comnih.gov The most common approach for the synthesis of temporins is the Fmoc/tBu strategy. researchgate.netnih.gov In this strategy, the Nα-amino group of the incoming amino acid is temporarily protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. peptide.com The reactive side chains of the amino acids are protected by more permanent, acid-labile groups such as tert-butyl (tBu). peptide.com
The synthesis cycle for each amino acid addition involves several key steps:
Deprotection: The Fmoc group on the N-terminus of the resin-bound peptide is removed using a mild base, typically piperidine in a solvent like N,N-dimethylformamide (DMF). rsc.org
Activation and Coupling: The carboxyl group of the next Fmoc-protected amino acid is activated using coupling reagents. Common activators include aminium-derived compounds like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole). rsc.org The activated amino acid is then coupled to the free N-terminus of the peptide chain on the resin. rsc.org
Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring the purity of the final peptide. bachem.com
This cycle is repeated until the full amino acid sequence of this compound is assembled. peptide.com The peptide is linked to the resin via its C-terminus, often through a linker molecule like Rink amide MBHA resin, which facilitates the production of a C-terminally amidated peptide upon cleavage. rsc.org This C-terminal amidation is a common feature of many naturally occurring temporins and is often crucial for their biological activity. cnr.itunimi.it
Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS) to prevent side reactions. mdpi.comnih.gov The crude peptide is then precipitated, typically with cold diethyl ether, and lyophilized before purification. rsc.org
| Step in SPPS | Reagents/Conditions | Purpose |
|---|---|---|
| Resin Swelling | DMF or other suitable solvent | To allow access of reagents to the reactive sites on the resin. |
| Fmoc Deprotection | 20% Piperidine in DMF | To remove the temporary Nα-Fmoc protecting group. |
| Amino Acid Coupling | Fmoc-amino acid, HBTU/HOBt, DIEA in DMF | To form the peptide bond between the new amino acid and the growing peptide chain. |
| Washing | DMF, DCM, NMP | To remove excess reagents and byproducts after deprotection and coupling steps. |
| Cleavage and Deprotection | TFA cocktail (e.g., TFA/TIS/water) | To cleave the completed peptide from the resin and remove side-chain protecting groups. |
Following synthesis and cleavage from the resin, the crude this compound peptide is a heterogeneous mixture containing the desired peptide along with truncated sequences, deletion sequences, and byproducts from the synthesis and cleavage steps. Therefore, a robust purification strategy is essential.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for purifying peptides like this compound. researchgate.netamericanpeptidesociety.org This method separates peptides based on their hydrophobicity. americanpeptidesociety.org The crude peptide mixture is dissolved in an aqueous solvent and loaded onto a column packed with a nonpolar stationary phase (e.g., C8 or C18 silica). A gradient of increasing organic solvent, typically acetonitrile, is then passed through the column. Peptides with higher hydrophobicity interact more strongly with the stationary phase and thus elute at a higher concentration of the organic solvent. americanpeptidesociety.org This allows for the separation of the full-length this compound from more hydrophilic or hydrophobic impurities.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for higher resolution, faster separation times, and reduced solvent consumption. mdpi.com This is particularly advantageous for the high-purity requirements of biologically active peptides.
After purification, the identity and purity of the this compound peptide are confirmed. The molecular weight of the purified peptide is verified using Mass Spectrometry (MS) , often coupled directly to the liquid chromatography system (LC-MS). researchgate.net The purity of the final product is typically assessed by analytical RP-HPLC or UPLC, which should show a single, sharp peak corresponding to the desired peptide. rsc.org
| Technique | Principle of Separation/Detection | Application in this compound Research |
|---|---|---|
| RP-HPLC | Separation based on hydrophobicity. | Primary method for purification of the crude synthetic peptide. |
| UPLC | High-resolution separation based on hydrophobicity using smaller particle size columns. | High-purity final purification and analytical assessment of purity. |
| Mass Spectrometry (MS) | Determination of molecular weight based on mass-to-charge ratio. | Confirmation of the correct molecular mass of the synthesized this compound. |
Biophysical Characterization Techniques
Understanding the structure of this compound and how it interacts with bacterial membranes is crucial for elucidating its mechanism of action. A variety of biophysical techniques are employed for this purpose.
Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides and proteins in solution. springernature.com It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. springernature.comsynchrotron-soleil.fr The distinct secondary structure elements—α-helix, β-sheet, β-turn, and random coil—give rise to characteristic CD spectra in the far-UV region (180-260 nm). springernature.comnih.gov
For this compound, CD spectroscopy is invaluable for studying its conformational changes in different environments. mdpi.com In an aqueous buffer, many temporins, including this compound, are expected to exist in a largely unstructured or random coil conformation, which is characterized by a single negative band around 200 nm. unimi.itmdpi.com However, upon interaction with membrane-mimicking environments, such as trifluoroethanol (TFE), sodium dodecyl sulfate (B86663) (SDS) micelles, or lipid vesicles, they often undergo a conformational transition to a more ordered structure, typically an α-helix. mdpi.comnih.gov This α-helical structure is characterized by two negative bands around 208 and 222 nm and a positive band around 192 nm. researchgate.net
By titrating lipid vesicles into a solution of this compound and monitoring the changes in the CD spectrum, researchers can gain insights into the peptide's affinity for different types of membranes (e.g., anionic vs. zwitterionic) and the structural changes that accompany membrane binding. nih.govresearchgate.net This information is critical for understanding the initial steps of its antimicrobial action.
| Secondary Structure | Characteristic CD Spectral Features (nm) |
|---|---|
| α-Helix | Negative bands at ~222 and ~208; Positive band at ~192. |
| β-Sheet | Negative band at ~218; Positive band at ~195. |
| Random Coil | Negative band at ~198; Low ellipticity above 210. |
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution, atomic-level information about the three-dimensional structure and dynamics of peptides in solution or in association with membrane mimetics. nih.govmdpi.com For a peptide like this compound, NMR is used to determine its solution structure and to map its interactions with micelles or bicelles that mimic the bacterial membrane. nih.govnih.gov
The process of NMR structure determination typically involves:
Resonance Assignment: Using a combination of two-dimensional NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), the signals in the NMR spectrum are assigned to specific protons in the amino acid sequence of this compound. nih.gov
Structural Restraint Collection: The NOESY experiment detects protons that are close in space (typically < 5 Å), providing distance restraints between different parts of the peptide. nih.gov Additional restraints can be obtained from coupling constants, which give information about dihedral angles.
Structure Calculation: The collected distance and dihedral angle restraints are used as input for molecular dynamics and simulated annealing calculations to generate a family of three-dimensional structures that are consistent with the experimental data. nih.gov
NMR studies have shown that in membrane-mimicking environments like LPS micelles, temporins can adopt well-defined helical structures. plos.org For example, the structure of Temporin-1Ta in LPS micelles revealed a helical conformation for a significant portion of the peptide. plos.org Furthermore, NMR can reveal details about the peptide's orientation and depth of insertion into the membrane mimetic, as well as identify specific amino acid residues that are in close contact with the lipid molecules. nih.govnih.gov This level of detail is crucial for understanding the molecular basis of this compound's membrane-disrupting activity.
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can visualize surfaces at the nanometer scale. azom.com In the context of this compound research, AFM is used to directly visualize the effects of the peptide on the morphology of model lipid bilayers and on the surface of actual bacteria. nih.govresearchgate.net
In a typical AFM experiment to study peptide-membrane interactions, a model lipid bilayer is formed on a solid support, such as mica. The AFM tip, attached to a flexible cantilever, is then scanned across the surface of the bilayer. mdpi.com The interactions between the tip and the surface cause the cantilever to deflect, and this deflection is measured by a laser system to generate a topographical image of the membrane surface. mdpi.com
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a powerful optical technique for the real-time, label-free detection of molecular interactions. In the context of this compound, SPR is employed to quantify the binding affinity and kinetics of the peptide to model lipid membranes, mimicking bacterial or host cell surfaces.
The experimental setup typically involves immobilizing a lipid bilayer, often in the form of small unilamellar vesicles (LUVs), onto a sensor chip. A solution containing the peptide is then flowed over this surface. The binding of the peptide to the lipid bilayer causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. This change is proportional to the mass of the bound peptide.
By monitoring the association and dissociation phases of the interaction at various peptide concentrations, key kinetic parameters such as the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be determined. A lower KD value signifies a higher binding affinity.
A study on the related peptide Temporin-SHa provides a clear example of this application. In this research, the binding of Temporin-SHa to negatively charged DMPC/DMPG vesicles was quantified, yielding a specific dissociation constant (KD). This type of data is crucial for understanding the initial step of the peptide's interaction with the target membrane.
| Peptide | Dissociation Constant (KD) (M) | Chi² (χ²) |
|---|---|---|
| Temporin-SHa | 1.3 ± 0.4 x 10-7 | 3.7 ± 1.3 |
Differential Scanning Calorimetry (DSC) for Membrane Thermodynamics
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the heat changes that occur in a sample as it is heated or cooled. When applied to the study of peptide-membrane interactions, DSC provides valuable information on how the peptide affects the thermodynamic properties of the lipid bilayer, particularly its phase transition behavior.
Lipid bilayers exhibit a characteristic main phase transition temperature (Tm), at which they transition from a more ordered gel phase to a more fluid liquid-crystalline phase. The binding and insertion of peptides like this compound into the membrane can perturb the lipid packing, leading to changes in the Tm and the enthalpy (ΔH) of this transition.
In a typical DSC experiment, a suspension of multilamellar vesicles (MLVs) is prepared in the absence and presence of the peptide. The heat flow into the sample is then measured as the temperature is scanned. A broadening of the phase transition peak or a shift in the Tm can indicate the nature of the peptide's interaction with the membrane. For instance, a decrease in the Tm and a reduction in the transition enthalpy are often indicative of the peptide disrupting the ordered packing of the lipid acyl chains.
A study on Temporin-SHa and -SHc demonstrated that these peptides reside at the hydrocarbon core-water interface of anionic lipid bilayers, but interact with them in distinct ways, as revealed by their differential effects on the thermotropic properties of the membranes nih.gov. This highlights the sensitivity of DSC in discerning subtle differences in the mode of action of similar peptides.
| Condition | Transition Temperature (Tm) (°C) | Transition Enthalpy (ΔH) (kcal/mol) |
|---|---|---|
| Lipid alone | 23.5 | 5.8 |
| Lipid + Temporin-SHa (1:50 peptide:lipid ratio) | 23.0 | 4.5 |
Patch-Clamp Electrophysiology for Membrane Conductance
Patch-clamp electrophysiology is a highly sensitive technique used to study the flow of ions through individual ion channels in a cell membrane. It can also be adapted to investigate the membrane-permeabilizing activity of antimicrobial peptides like this compound. By forming a high-resistance seal between a glass micropipette and a patch of membrane, it is possible to clamp the voltage across the membrane and record the minute electrical currents that flow through any pores or channels present.
When this compound interacts with a lipid bilayer, it can form pores or disrupt the membrane in a way that allows ions to leak across, generating a measurable current. The patch-clamp technique can be used in various configurations, such as cell-attached, whole-cell, or with artificial lipid bilayers, to characterize the properties of these peptide-induced conductances. This includes determining their ion selectivity, single-channel conductance, and open and closed lifetimes.
Research on the synergistic activity of Temporin B and Temporin L has utilized patch-clamp studies to demonstrate that their combination triggers transmembrane ion conductance more rapidly and at lower peptide concentrations than when used individually acs.org. However, the resulting conductance was of a lower amplitude, suggesting the formation of smaller pores acs.org. These findings provide direct evidence of the peptides' ability to disrupt the barrier function of the membrane and offer insights into the structural nature of the pores they form.
| Peptide(s) | Key Finding from Patch-Clamp Analysis |
|---|---|
| Temporin B + Temporin L | Faster induction of ion conductance at lower concentrations compared to individual peptides. |
| Temporin B + Temporin L | Lower amplitude of conductance, suggesting smaller pore formation. |
Computational Approaches in Peptide Design and Mechanism Elucidation
In parallel with experimental techniques, computational methods play a pivotal role in understanding the molecular details of this compound's action and in guiding the design of new analogues with improved properties.
Molecular Dynamics (MD) Simulations of Peptide-Membrane Interactions
Molecular Dynamics (MD) simulations provide an "in silico microscope" to visualize the dynamic interactions between this compound and lipid membranes at an atomic level. These simulations solve Newton's equations of motion for a system containing the peptide, a model lipid bilayer, and surrounding water molecules, allowing researchers to observe how the peptide approaches, binds to, and perturbs the membrane over time.
MD simulations can reveal crucial details about the peptide's conformational changes upon membrane binding, its depth of insertion into the lipid bilayer, and its tendency to aggregate into functional units. Furthermore, these simulations can shed light on the specific molecular mechanisms of membrane disruption, such as the formation of toroidal pores, barrel-stave pores, or the "carpet" mechanism.
Studies on other temporins, such as Temporin B and L, have successfully used MD simulations to show that these peptides can form clusters on the membrane surface and promote the extrusion of lipids, leading to membrane disruption mdpi.com. These computational findings are in agreement with experimental observations and provide a detailed molecular picture of the disruptive process.
Molecular Docking for Target Binding Prediction
While the primary mode of action for many antimicrobial peptides is membrane disruption, some may also have specific intracellular or cell-surface targets. Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they are bound to each other to form a stable complex.
In the context of this compound, molecular docking can be used to screen potential protein targets and predict the most likely binding sites. This involves generating a three-dimensional model of the peptide and then computationally "docking" it into the binding pockets of various target proteins. The results are scored based on the predicted binding energy, with lower energies indicating a more favorable interaction.
For instance, a study on Temporin L analogues employed molecular docking to investigate their potential to inhibit the main protease of the SARS-CoV-2 virus kennesaw.edu. This approach can help to identify non-membranolytic mechanisms of action and guide the development of temporin-based therapeutics for a wider range of applications. Another computational study suggested that Temporin A could interact with the Middle East respiratory syndrome coronavirus (MERS-CoV) protein mdpi.com.
Bioinformatics Tools for Sequence and Structure Analysis (e.g., Heliquest, DichroWeb)
A variety of bioinformatics tools are available to analyze the primary sequence and predict the secondary structure of peptides like this compound, providing initial insights into their potential function.
Heliquest is a web server that calculates the physicochemical properties of an α-helix from its amino acid sequence nih.govresearchgate.net. For an amphipathic peptide like this compound, Heliquest can generate a helical wheel projection that visually separates the hydrophobic and hydrophilic residues, highlighting the amphipathic nature that is crucial for membrane interaction. It also calculates key parameters such as hydrophobicity () and hydrophobic moment (<µH>), which quantify the peptide's affinity for nonpolar environments and its degree of amphipathicity, respectively.
In Vitro Assays for Biological Activity Assessment
Advanced research methodologies and experimental approaches are crucial for elucidating the multifaceted biological activities of this compound. A variety of in vitro assays are employed to meticulously assess its antimicrobial, antibiofilm, and immunomodulatory properties, as well as its selectivity towards microbial versus mammalian cells. These experimental techniques provide a foundational understanding of the peptide's therapeutic potential.
Microbial Growth Inhibition and Time-Kill Kinetics
The assessment of this compound's direct antimicrobial action begins with determining its potency in inhibiting bacterial growth and its speed of bactericidal activity. Standard broth microdilution methods are utilized to establish the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism after a 24-hour incubation period. nih.gov To ascertain the concentration that actively kills the bacteria, the Minimum Bactericidal Concentration (MBC) is determined; this is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. nih.govresearchgate.net
Time-kill kinetics assays offer a dynamic view of the antimicrobial effect over time. researchgate.net In these experiments, a bacterial culture in its logarithmic growth phase is exposed to the peptide at various concentrations, often multiples of the MIC (e.g., 0.5x, 1x, and 2x MIC). frontiersin.org Aliquots are then taken at specific time intervals (e.g., 0, 30, 60, 90, 120, and 180 minutes), diluted, and plated to count the surviving colony-forming units (CFU). frontiersin.org A bactericidal effect is typically defined as a ≥3-log10 (or 99.9%) reduction in CFU/mL from the initial inoculum. researchgate.net For instance, studies on related temporin peptides, such as Temporin-GHc and Temporin-GHd, have demonstrated rapid bactericidal activity against Streptococcus mutans, a key pathogen in dental caries. frontiersin.org Similarly, derivatives of Temporin-GHa have shown potent and rapid killing of Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Table 1: Representative Time-Kill Kinetics Data for Temporin Derivatives
| Organism | Peptide Concentration | Time (minutes) | Log10 CFU/mL Reduction |
|---|---|---|---|
| S. aureus (ATCC 6538) | 2x MIC | 60 | > 3.0 |
| S. aureus (ATCC 6538) | 4x MIC | 30 | > 3.0 |
| E. coli (NCTC 8739) | 2x MIC | 120 | ~ 2.5 |
| E. coli (NCTC 8739) | 4x MIC | 90 | > 3.0 |
Note: This table is generated based on representative data for temporin peptides to illustrate typical outcomes of time-kill kinetic assays. mdpi.com
Biofilm Formation Inhibition and Eradication Assays
Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to conventional antibiotics. Assays to evaluate this compound's efficacy against biofilms focus on two key aspects: the prevention of biofilm formation and the destruction of pre-existing, mature biofilms.
The inhibition of biofilm formation is commonly quantified using crystal violet (CV) staining or MTT assays. nih.govnih.gov In these methods, bacteria are grown in microtiter plates with sub-lethal concentrations of the peptide. After an incubation period, planktonic (free-floating) bacteria are washed away, and the remaining adherent biofilm is stained with crystal violet. The dye is then solubilized, and its absorbance is measured to quantify the biofilm biomass. The Minimum Biofilm Inhibitory Concentration (MBIC50) is defined as the peptide concentration that causes a 50% reduction in biofilm formation. frontiersin.org
To assess the ability to destroy established biofilms, bacteria are first allowed to form mature biofilms over 24 hours. nih.gov Subsequently, the planktonic cells are removed, and the mature biofilms are treated with various concentrations of the peptide. nih.govnih.gov The viability of the remaining bacteria within the biofilm or the total biofilm mass is then quantified using methods like CV staining, MTT assay, or direct colony counting. nih.gov The Minimum Biofilm Eradication Concentration (MBEC50) is the concentration required to eradicate 50% of the pre-formed biofilm. nih.gov Derivatives of Temporin-GHa, for example, have demonstrated the ability not only to inhibit S. aureus biofilm formation but also to effectively eradicate 24-hour-old biofilms at concentrations of 4x to 16x their MIC. nih.gov
Table 2: Biofilm Inhibition and Eradication Data for Temporin Derivatives against S. mutans
| Peptide | MBIC50 (μM) | MBEC50 (μM) |
|---|---|---|
| GHaR6R | 6.2 | > 50 |
| GHaR7R | 6.2 | > 50 |
| GHaR8R | 3.1 | ~ 50 |
| GHaR9W | 3.1 | ~ 50 |
Note: This table is based on data for derivatives of Temporin-GHaR and illustrates the concentrations needed to inhibit biofilm formation and eradicate mature biofilms. nih.govmdpi.com
Immunological Assays for Cytokine Profiling
Antimicrobial peptides often possess immunomodulatory capabilities, influencing the host's innate immune response. frontiersin.org Evaluating the effect of this compound on cytokine production is key to understanding its potential anti-inflammatory or immune-stimulating properties.
Cytokine profiling is typically conducted by exposing immune cells, such as human peripheral blood mononuclear cells (PBMCs) or specific cell lines like macrophages, to the peptide. nih.gov The cell culture supernatants are then collected to measure the levels of various secreted cytokines and chemokines. A range of highly sensitive multiplex immunoassay platforms are available for this purpose, including Luminex-based assays, Meso Scale Discovery (MSD), and cytometric bead arrays (CBA). mdpi.com These technologies allow for the simultaneous quantification of dozens of cytokines from a small sample volume. Key pro-inflammatory cytokines often measured include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), while anti-inflammatory cytokines like Interleukin-10 (IL-10) are also monitored. nih.govcriver.com
For example, studies on a synthetic analogue of Temporin L demonstrated that modifications to the peptide could reduce the production of LPS-induced pro-inflammatory cytokines. mdpi.com While comprehensive cytokine profiling data for this compound is not extensively detailed in the available literature, these are the standard methodologies that would be employed to characterize its immunomodulatory profile. Such assays are critical for identifying its potential to either dampen an excessive inflammatory response or to recruit immune cells to the site of infection. mdpi.comnih.gov
Mammalian Cell Selectivity and Differential Activity Assays
A critical aspect of developing any antimicrobial peptide for therapeutic use is ensuring it selectively targets microbial cells while exhibiting minimal toxicity to host mammalian cells.
Hemolytic assays are a primary screening tool for cytotoxicity. frontiersin.org These assays involve incubating the peptide at various concentrations with a suspension of human red blood cells (hRBCs). frontiersin.org After incubation, the cells are centrifuged, and the supernatant is analyzed for the presence of released hemoglobin by measuring its absorbance at 450 nm. The percentage of hemolysis is calculated relative to a positive control (e.g., 0.1% Triton X-100, which causes 100% lysis) and a negative control (PBS). frontiersin.org Many temporin derivatives have been engineered to reduce hemolytic activity while retaining antimicrobial potency. mdpi.com
Cytotoxicity against nucleated mammalian cells is assessed using viability assays like the CCK-8 or MTT assay. frontiersin.org Human cell lines, such as human oral epithelial cells (HOECs), keratinocytes, or monocytes, are cultured with increasing concentrations of the peptide. frontiersin.org The assay measures the metabolic activity of the cells, which correlates with the number of viable cells. This allows for the determination of the peptide concentration that causes 50% cell death (IC50). The therapeutic index, often calculated as the ratio of the cytotoxic concentration to the antimicrobial concentration (e.g., IC50/MIC), is a key metric for evaluating the peptide's selectivity and potential for safe application.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Temporin-GHc |
| Temporin-GHd |
| Temporin-GHa |
| GHaR6R |
| GHaR7R |
| GHaR8R |
| GHaR9W |
| Temporin L |
| Triton X-100 |
| Interleukin-1β (IL-1β) |
| Interleukin-6 (IL-6) |
| Interleukin-10 (IL-10) |
Engineering and Design of Temporin Sn2 Analogs and Conjugates
Strategies for Enhanced Biological Efficacy and Selectivity
To improve upon the natural properties of Temporin-SN2, several key strategies are employed, focusing on the rational design of its molecular structure. These strategies include optimizing its charge and hydrophobicity, substituting specific amino acids, and introducing structural constraints.
Rational Design for Optimized Charge and Hydrophobicity Balance
The antimicrobial activity of temporins is intrinsically linked to their amphipathic nature, characterized by a balance between positively charged (cationic) and water-repelling (hydrophobic) residues. researchgate.netnih.gov This balance is crucial for the peptide's ability to interact with and disrupt microbial membranes. researchgate.netnih.gov
Temporin-SHf, an ultrashort hydrophobic and phenylalanine-rich peptide, serves as another example. nih.gov Its high hydrophobicity, at 75%, is a key contributor to its affinity for cell membranes and is directly correlated with its antimicrobial and antitumor activities. nih.gov The amphiphilicity of its α-helical structure, with distinct hydrophobic and hydrophilic faces, enhances its ability to disrupt membranes. nih.gov
The following table summarizes the characteristics of select Temporin analogs designed with optimized charge and hydrophobicity.
| Peptide ID | Sequence | Key Modifications | Resulting Properties |
| 2K2L | IIPLPLKKFLKKL-NH2 | Increased Cationicity | Broad-spectrum antibacterial activity, active against multi-drug resistant bacteria, low to moderate hemolytic effect. nih.gov |
| 2K4L | IILLLLKKFLKKL-NH2 | Increased Hydrophobicity and Cationicity | Broad-spectrum antibacterial activity, active against multi-drug resistant bacteria, low to moderate hemolytic effect. nih.gov |
| Temporin-SHf | VNWFFFKKF-NH2 | High Hydrophobicity (75%) | Microbiocidal, non-hemolytic, and cytotoxic to human cancer cells. nih.gov |
Amino Acid Substitution Libraries (e.g., Alanine (B10760859) Scanning, D-amino acids, Atypical Amino Acids)
Alanine Scanning: This technique involves replacing each amino acid in the peptide sequence with alanine, one at a time. rapidnovor.com This allows researchers to identify critical residues for antimicrobial activity. rapidnovor.com For example, an alanine scan of Temporin B revealed that the lysine (B10760008) at position 10 is crucial for its function. mdpi.com Substituting the glycine (B1666218) at position 6 with alanine resulted in a slight improvement in activity against Gram-positive bacteria. mdpi.com A more significant enhancement was achieved by introducing two lysines at the N-terminus and replacing glycine with alanine, creating the analog TB_KKG6A, which demonstrated activity against Gram-negative bacteria like E. coli and P. aeruginosa. mdpi.com Similarly, alanine-substituted analogs of Temporin L were designed to investigate the role of a newly identified phenylalanine zipper-like motif. nih.gov Replacing phenylalanine residues with alanine significantly impaired the anti-endotoxin property of Temporin L. nih.gov
D-amino Acid Substitution: The incorporation of D-amino acids, which are mirror images of the naturally occurring L-amino acids, can increase the peptide's resistance to proteolytic degradation by host or bacterial enzymes. This strategy was explored with Temporin L to enhance its selectivity towards target cells, leading to the identification of a potent anti-Candida peptide. mdpi.com Analogs of Temporin-SHf containing D-amino acid residues were also tested to improve their stability and activity. nih.gov
Atypical and Modified Amino Acids: The introduction of atypical or modified amino acids can further refine the peptide's properties. In the case of Temporin-SHf, analogs were created by inserting a basic arginine residue and residues with neutral hydrophilic (serine) and hydrophobic (α-methyl phenylalanine) groups. nih.gov This approach led to the development of analogs with higher antimicrobial activity and the ability to disrupt bacterial membranes more effectively, while remaining non-toxic to human cells. nih.gov Specifically, the analog [p-(t)BuF(2), R(5)]SHf was found to be highly potent against a wide range of bacteria, including multidrug-resistant S. aureus, and remained active in the presence of serum and at physiological salt concentrations. nih.gov
The table below details the findings from amino acid substitution studies on Temporin analogs.
| Parent Peptide | Substitution Strategy | Key Finding | Reference |
| Temporin B | Alanine Scanning | Lysine at position 10 is critical for activity. | mdpi.com |
| Temporin B | Alanine Scanning & N-terminal Addition | Addition of two lysines and G6A substitution (TB_KKG6A) conferred activity against Gram-negative bacteria. | mdpi.com |
| Temporin L | Alanine Scanning | Phenylalanine zipper motif is important for anti-endotoxin activity. | nih.gov |
| Temporin L | D-amino Acid Substitution | Enhanced selectivity and identified a potent anti-Candida peptide. | mdpi.com |
| Temporin-SHf | Atypical Amino Acid Insertion | Analogs with higher antimicrobial activity and membrane-disrupting ability were created. | nih.gov |
Macrocyclization and Conformational Restraints
Introducing cyclic structures into linear peptides, a process known as macrocyclization, is a well-established strategy to enhance their stability, target affinity, and biological activity. nih.govnih.gov This is achieved by reducing the conformational flexibility of the peptide, which can pre-organize it into its bioactive conformation. nih.gov
For Temporin L, various side-chain tethering strategies have been employed to increase its α-helical content, a key feature for its antimicrobial function. nih.gov These strategies include creating lactam, 1,4-substituted researchgate.netmdpi.comnih.gov-triazole, hydrocarbon, and disulfide linkers to form cyclic analogs. nih.gov This approach resulted in a library of cyclic Temporin L analogs that were assessed for their antimicrobial and antibiofilm activities. nih.gov The study led to the development of the first-in-class cyclic peptide related to the temporin family, expanding the understanding of the relationship between the α-helical character of temporin derivatives and their biological activity. nih.gov Palladium-catalyzed macrocyclization is another advanced method that can be used to create stable, templated macrocycles from unprotected peptide precursors, further enhancing proteolytic stability. nih.gov
Development of Synergistic Combinations
Combining this compound or its analogs with other antimicrobial agents can lead to synergistic effects, where the combined activity is greater than the sum of the individual activities. This approach can broaden the spectrum of activity, reduce the required doses, and potentially combat the development of drug resistance. csic.es
Co-administration with Other Host Defense Peptides
Temporins can act synergistically with other host defense peptides (HDPs). csic.esbiorxiv.org For example, Temporin A has been shown to act in combination with a Temporin B analog (TB-YK) or Temporin L against various Gram-positive and Gram-negative bacteria. nih.govplos.org The combination of Temporin A and TB-YK demonstrated both antimicrobial and anti-inflammatory activity in vivo. plos.org The mechanism for the synergy between Temporin A and Temporin L against Gram-negative bacteria has also been explored. biorxiv.org
Studies have also demonstrated the effectiveness of combinations of temporins against pathogens found in the natural environment of frogs, such as Aeromonas hydrophila. nih.gov Combinations of Temporin A and Temporin L, as well as Temporin B and Temporin L, were shown to be active against this bacterium. nih.gov This suggests that the co-secretion of multiple AMPs is a natural defense strategy. nih.gov
The following table highlights synergistic combinations of temporins with other host defense peptides.
| Temporin | Combination Partner | Target Organisms | Observed Effect | Reference |
| Temporin A | Temporin B analogue (TB-YK) | S. aureus, L. monocytogenes, S. enterica, E. coli | Synergistic antimicrobial and anti-inflammatory activity in vivo. | plos.org |
| Temporin A | Temporin L | Gram-negative bacteria | Synergistic antimicrobial activity. | nih.govbiorxiv.org |
| Temporin B | Temporin L | Aeromonas hydrophila | Synergistic antimicrobial activity. | nih.gov |
Combinatorial Approaches with Conventional Antimicrobial Agents
Temporin peptides also exhibit synergistic activity when combined with conventional antibiotics. conicet.gov.arnih.gov This approach can enhance the efficacy of existing drugs and potentially overcome antibiotic resistance.
Temporin L has been shown to interact synergistically with the β-lactam antibiotics piperacillin (B28561) and imipenem (B608078) against E. coli. nih.gov The fractional inhibitory concentration (FIC) index, a measure of synergistic interaction, confirmed this effect. nih.gov Similarly, in a mouse model of Staphylococcus sepsis, the antibacterial activity of Temporin A was enhanced when used in combination with the antibiotic imipenem. plos.org
More broadly, the combination of antimicrobial peptides with conventional antibiotics is a promising strategy to combat antimicrobial-resistant bacteria. semanticscholar.org For example, silver nanoparticles, another type of antimicrobial agent, have shown synergistic effects when combined with various conventional antibiotics against both wild-type and antimicrobial-resistant bacterial strains. semanticscholar.org These findings support the potential for developing powerful new antimicrobial therapies by combining agents with different mechanisms of action.
The table below summarizes the synergistic combinations of temporins with conventional antimicrobial agents.
| Temporin | Conventional Antibiotic | Target Organism | Observed Effect | Reference |
| Temporin L | Piperacillin | E. coli | Synergistic killing activity. | nih.gov |
| Temporin L | Imipenem | E. coli | Synergistic killing activity. | nih.gov |
| Temporin A | Imipenem | Staphylococcus (in vivo) | Enhanced antibacterial activity. | plos.org |
Novel Conjugation and Integration Strategies
The functionalization of this compound through conjugation with other molecules or integration into various material systems represents a key strategy to enhance its therapeutic potential, improve stability, and enable targeted activity. Research in this area is focused on creating sophisticated antimicrobial platforms that can overcome the limitations of the native peptide.
Peptide-Antibiotic Conjugates
The conjugation of antimicrobial peptides with conventional antibiotics is an innovative approach to develop new therapeutics that can exhibit synergistic activity and potentially overcome existing resistance mechanisms. This strategy can broaden the antimicrobial spectrum and reduce the required concentration of both the peptide and the antibiotic.
As of the current available research, specific studies detailing the conjugation of this compound with conventional antibiotics are not prevalent in the scientific literature. While research has been conducted on conjugating other temporin family members, such as Temporin-SHa derivatives, with antibiotics like levofloxacin, dedicated research on this compound is an area that remains to be fully explored. mdpi.com The principles from these studies could, however, provide a foundational framework for future research into this compound-antibiotic conjugates.
| Peptide Family | Conjugated Molecule | Potential Application |
| Temporin-SHa derivative | Levofloxacin | Enhanced antibacterial and anticancer activities mdpi.com |
| Temporin A | Gentamicin (B1671437) | Combination therapy against bacterial biofilms gu.se |
Integration into Antimicrobial Biomaterials and Coatings
The integration of antimicrobial peptides into biomaterials and surface coatings is a promising strategy to prevent device-associated infections, a major challenge in modern medicine. mdpi.commdpi.com By immobilizing AMPs on surfaces of medical implants, catheters, or wound dressings, a localized and sustained antimicrobial effect can be achieved, inhibiting biofilm formation. mdpi.com
Specific research on the integration of this compound into such materials is limited. However, studies on other temporins, like Temporin-SHa, have demonstrated the feasibility and effectiveness of this approach. For instance, Temporin-SHa has been successfully grafted onto titanium surfaces, a common material for surgical implants, resulting in significant inhibition of bacterial growth. researchgate.net The orientation of the peptide on the surface was found to be a critical factor for its antimicrobial efficacy. researchgate.net These findings suggest that similar strategies could be applied to this compound to create antimicrobial biomaterials.
Table: Research on Temporin Integration into Biomaterials
| Temporin Variant | Biomaterial/Surface | Key Finding |
|---|---|---|
| Temporin-SHa | Titanium | Site-specific grafting inhibited E. coli and S. epidermidis biofilm growth. researchgate.netnih.gov |
Nanotechnology-Based Delivery Systems for Targeted Research
Nanotechnology offers powerful tools to enhance the delivery and efficacy of antimicrobial peptides. mdpi.comresearchgate.net Encapsulating peptides within nanoparticles can protect them from enzymatic degradation, improve their solubility, and allow for targeted delivery to the site of infection. nih.govnih.gov
While direct studies on nanotechnology-based delivery systems specifically for this compound are not widely reported, research on other temporins provides valuable insights. For example, Temporin B has been successfully encapsulated in chitosan (B1678972) nanoparticles. frontiersin.org This formulation not only enhanced the peptide's stability but also prolonged its antibacterial activity while reducing its toxicity to mammalian cells. frontiersin.org These nanotechnology platforms, including polymeric nanoparticles and liposomes, hold significant promise for the future development of this compound-based therapeutics. isct.ac.jpfrontiersin.org
Table: Nanodelivery Systems for Temporin Peptides
| Temporin Variant | Nanocarrier | Outcome |
|---|---|---|
| Temporin B | Chitosan Nanoparticles | Prolonged antibacterial activity and reduced cytotoxicity. frontiersin.org |
Biosynthesis and Genetic Aspects of Temporin Sn2
Gene Expression of Temporin Precursors in Amphibian Skin Glands
The biosynthesis of Temporin-SN2, like other temporin peptides, originates in the specialized granular glands embedded within the dermis of amphibian skin. plos.orgimrpress.com These glands synthesize and store a cocktail of bioactive molecules, including antimicrobial peptides (AMPs), which are released onto the skin's surface in response to stress or injury. imrpress.com The production of these peptides is a key component of the frog's innate immune system, providing a first line of defense against pathogens. imrpress.comnsf.gov
The genetic blueprint for temporins is encoded in precursor proteins, known as preprotemporins. nih.gov The expression of these precursor genes is a regulated process. For instance, studies on the Japanese mountain brown frog, Rana ornativentris, have shown that preprotemporin mRNA levels are undetectable in tadpoles before metamorphosis but increase significantly during the metamorphic climax. researchgate.net This suggests that thyroid hormones, which drive metamorphosis, may coordinate the expression of these defense peptide genes to protect the newly forming skin of the adult frog. researchgate.net Furthermore, exposure to pathogens can induce an increase in the synthesis of AMPs, indicating that gene expression can be upregulated in response to environmental threats. nsf.gov
Molecular cloning from cDNA libraries constructed from amphibian skin has revealed the characteristic structure of these temporin precursors. nih.govfrontiersin.org They are tripartite molecules composed of three distinct domains:
A Signal Peptide: A highly conserved N-terminal sequence of approximately 22-23 amino acid residues that directs the precursor protein into the secretory pathway. nih.govfrontiersin.orgresearchgate.net
An Acidic Propiece: A spacer region that follows the signal peptide. This domain often ends with a specific dibasic cleavage site (e.g., Lys-Arg), which is recognized by processing enzymes. nih.govfrontiersin.org
The Mature Peptide Sequence: The C-terminal region that contains the sequence of the final, active temporin peptide. This is the most variable region of the precursor, leading to the vast diversity seen in the temporin family. nih.govplos.orgird.fr
This conserved precursor organization is a hallmark of many amphibian AMP families, pointing to a shared evolutionary origin. nih.gov
Table 1: Structure of a Typical Temporin Precursor
| Precursor Domain | Function | Typical Features |
|---|---|---|
| Signal Peptide | Directs the nascent polypeptide into the endoplasmic reticulum for secretion. | ~22-23 amino acids; highly conserved across related species. |
| Acidic Propiece | Acts as a spacer; may play a role in preventing premature peptide activity. | Contains acidic residues; terminates with a prohormone convertase processing site (e.g., -Lys-Arg-). |
| Mature Peptide | The final, biologically active antimicrobial peptide. | 8-17 amino acids; highly variable sequence. |
| Amidation Signal | A sequence that signals for C-terminal amidation. | Typically a Glycine (B1666218) residue immediately following the mature peptide sequence (e.g., -Gly-Lys-). |
Post-Translational Processing and Amidation
Once the preprotemporin is synthesized, it undergoes a series of enzymatic modifications, known as post-translational processing, to yield the mature, active this compound peptide. This multi-step process is crucial for the peptide's biological function.
The first step is the cleavage of the N-terminal signal peptide as the precursor enters the secretory pathway. researchgate.net Subsequently, the mature peptide is liberated from the acidic propiece by the action of prohormone convertases. These enzymes recognize and cleave at specific basic amino acid residues, typically a Lys-Arg pair, located just before the N-terminus of the mature peptide sequence. nih.govfrontiersin.orgresearchgate.net
A critical final modification for virtually all temporins, including this compound, is C-terminal amidation. plos.orgresearchgate.net The gene for the precursor peptide encodes an extra glycine residue immediately following the last amino acid of the mature temporin sequence. nih.govfrontiersin.org This glycine serves as the substrate for the enzyme peptidyl-glycine α-amidating monooxygenase (PAM). The PAM enzyme catalyzes a two-step reaction that removes the glycine and converts the preceding amino acid's carboxyl group into an amide (-NH2). This amidation is vital as it typically neutralizes the negative charge of the C-terminal carboxyl group, which can enhance the peptide's hydrophobicity and its ability to interact with and disrupt microbial membranes. frontiersin.orgnih.gov
Evolutionary and Comparative Genomics of Temporin Peptides within Amphibian Species
The temporin family is a large and remarkably diverse group of AMPs found across a wide range of ranid (true frog) genera, including Pelophylax, Rana, and Hylarana. nih.gov This diversity is a product of rapid evolution, likely driven by the constant selective pressure exerted by different microbial pathogens in various environments. imrpress.comnih.gov Consequently, even closely related frog species often possess a unique arsenal (B13267) of temporin peptides. imrpress.com
Comparative genomic and transcriptomic studies reveal fascinating evolutionary patterns. While the mature peptide sequences are hypervariable, the N-terminal signal peptide and parts of the acidic propiece of the precursors are highly conserved. nih.govplos.orgird.fr This suggests that the genes encoding different temporins, and indeed other amphibian AMP families like the dermaseptins, evolved from a common ancestral gene, likely belonging to the preprodermaseptin superfamily. nih.govplos.org The diversification of the mature peptide region is thought to occur through mechanisms such as gene duplication followed by accelerated mutation rates in the region encoding the active peptide. nih.gov
Phylogenetic analysis indicates that temporin peptides can be grouped into different clades or clusters, reflecting their evolutionary relationships. nih.govresearchgate.net The amino acid composition of these peptides can also show geographical correlations. For example, leucine (B10760876) is particularly abundant in temporins from European frogs, whereas alanine (B10760859) is more common in those from South American species. nih.govmdpi.com
This compound belongs to this extensive family. researchgate.net Its primary structure, FITGLIGGLMKAL, places it among the shorter members of the temporin family, which typically range from 8 to 17 residues. nih.govcore.ac.uk The table below illustrates the diversity of primary sequences within the temporin family, highlighting the variations in length and amino acid composition among peptides isolated from different amphibian species.
Table 2: Primary Structures of Selected Temporin Peptides from Various Amphibian Species
| Peptide | Species of Origin | Primary Amino Acid Sequence | Length |
|---|---|---|---|
| Temporin-A | Rana temporaria (European common frog) | FLPLIGRVLSGIL-NH₂ | 13 |
| Temporin-B | Rana temporaria (European common frog) | LLPIVGNLLKSLL-NH₂ | 13 |
| Temporin-L | Rana temporaria (European common frog) | FVQWFSKFLGRIL-NH₂ | 13 |
| Temporin-SHa | Pelophylax saharicus (Saharan frog) | FFPLFR.L-NH₂ | 7 |
| Temporin-SHf | Pelophylax saharicus (Saharan frog) | FFFLSRIF-NH₂ | 8 |
| Temporin-FL | Pelophylax nigromaculatus (Dark-spotted frog) | FLPLIGKLIGL-NH₂ | 11 |
| This compound | Scinax nasicus | FITGLIGGLMKAL-NH₂ | 13 |
| Temporin-1DRa | Rana draytonii | LLHHVLGLLKLL-NH₂ | 12 |
(Data sourced from multiple studies) researchgate.netird.frresearchgate.netconicet.gov.ar
Q & A
Q. What are the primary methodologies for assessing Temporin-SN2’s antimicrobial activity in vitro?
To evaluate antimicrobial efficacy, researchers should employ standardized assays such as broth microdilution (to determine minimum inhibitory concentrations, MICs) or time-kill kinetics. Ensure controls include reference strains (e.g., Staphylococcus aureus ATCC 25923) and solvent-only controls to rule out vehicle interference. Statistical validation (e.g., ANOVA with post-hoc tests) is critical for reproducibility .
Q. How should researchers design experiments to investigate this compound’s mechanism of action?
Use a combination of membrane permeability assays (e.g., SYTOX Green uptake), confocal microscopy for localization studies, and proteomic analysis to identify target pathways. Include negative controls (e.g., scrambled peptides) and validate findings with orthogonal methods like isothermal titration calorimetry (ITC) to confirm binding interactions .
Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships?
Non-linear regression models (e.g., log-dose vs. response) are suitable for IC50/MIC calculations. For multi-variable experiments (e.g., synergy with antibiotics), use Bliss independence or checkerboard assays with fractional inhibitory concentration indices (FICIs). Report confidence intervals and effect sizes to contextualize significance .
Q. How can researchers ensure reproducibility in this compound studies?
Adhere to NIH guidelines for preclinical reporting: document peptide purity (>95% via HPLC), solvent preparation protocols, and storage conditions. Share raw data (e.g., spectrophotometric readings) in supplementary materials and cite batch-specific details for commercial reagents .
Q. What are the best practices for literature reviews on this compound’s bioactivity?
Prioritize primary literature from peer-reviewed journals (e.g., Biochimica et Biophysica Acta). Use databases like PubMed with Boolean operators (e.g., "this compound AND (antimicrobial OR cytotoxicity)"). Critically appraise studies for conflicts of interest or methodological gaps, such as omitted negative controls .
Advanced Research Questions
Q. How can contradictory findings about this compound’s cytotoxicity be resolved?
Conduct comparative studies using identical cell lines (e.g., HaCaT vs. HEK293) and exposure times. Employ high-content screening (HCS) to quantify apoptosis/necrosis ratios and validate with lactate dehydrogenase (LDH) assays. Reanalyze conflicting data for variables like peptide aggregation or serum interference .
Q. What strategies optimize this compound’s stability in physiological environments?
Test peptide stability via circular dichroism (CD) under simulated physiological conditions (e.g., 37°C, pH 7.4). Modify formulations using liposomal encapsulation or PEGylation, and assess bioavailability via pharmacokinetic models. Compare degradation kinetics with mass spectrometry .
Q. How should researchers address variability in this compound’s activity across bacterial strains?
Perform whole-genome sequencing on resistant strains to identify mutations (e.g., in membrane transporters). Use transcriptomics (RNA-seq) to map stress-response pathways. Cross-reference with phenotypic assays (e.g., efflux pump inhibition) to isolate resistance mechanisms .
Q. What experimental frameworks validate this compound’s immunomodulatory effects?
Combine cytokine profiling (e.g., ELISA for IL-6, TNF-α) with flow cytometry to assess immune cell activation (e.g., macrophage polarization). Use knockout models (e.g., TLR4−/− mice) to dissect signaling pathways and validate via Western blot for phosphorylation events .
Q. How can computational methods enhance this compound’s structure-activity relationship (SAR) studies?
Apply molecular dynamics simulations to model peptide-membrane interactions. Use machine learning (e.g., Random Forest) to predict bioactivity from physicochemical descriptors (e.g., hydrophobicity, charge density). Validate predictions with alanine scanning mutagenesis and in vitro assays .
Guidance for Data Presentation
- Tables : Include raw data (e.g., MIC values across strains) and statistical outputs (p-values, effect sizes). Label columns clearly (e.g., "Peptide Concentration (µM)", "% Inhibition ± SD") .
- Figures : Use high-resolution microscopy images with scale bars and annotate critical regions (e.g., membrane disruption). For graphs, apply consistent axes and error bars (SEM or SD) .
- Ethics : Disclose animal/cell line sources and ethics approvals. For human-derived cells, confirm consent protocols per Declaration of Helsinki .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
